molecular formula C9H17NO2 B15256364 2-Oxa-7-azaspiro[4.5]decan-3-ylmethanol

2-Oxa-7-azaspiro[4.5]decan-3-ylmethanol

Cat. No.: B15256364
M. Wt: 171.24 g/mol
InChI Key: SWZWGXDACVBSMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Oxa-7-azaspiro[4.5]decan-3-ylmethanol is a spiro compound characterized by a unique bicyclic structure where two rings are connected by a single carbon atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxa-7-azaspiro[4.5]decan-3-ylmethanol typically involves the use of enynamides and vinyl benzoxazinanones. A diastereoselective Au/Pd relay catalytic tandem cyclization reaction is employed under mild conditions to produce dearomatic 2-Oxa-7-azaspiro[4.5]decane derivatives . This process involves generating furan-derived azadiene from readily available enynamide, followed by a [2 + 4] cycloaddition with Pd-π-allyl dipole decarboxylated from vinyl benzoxazinanone .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves the use of commercially available reagents and standard organic synthesis techniques. The scalability of the Au/Pd relay catalytic tandem cyclization reaction makes it a promising method for industrial production .

Chemical Reactions Analysis

Types of Reactions

2-Oxa-7-azaspiro[4.5]decan-3-ylmethanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include ketones, aldehydes, alcohols, amines, and various substituted derivatives .

Mechanism of Action

The mechanism of action of 2-Oxa-7-azaspiro[4.5]decan-3-ylmethanol involves its interaction with specific molecular targets and pathways. The compound’s unique spiro structure allows it to bind to various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction and metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Oxa-7-azaspiro[4.5]decan-3-ylmethanol stands out due to its specific spiro structure and the presence of a hydroxyl group, which enhances its reactivity and potential for forming hydrogen bonds. This makes it a versatile compound for various applications in chemistry, biology, and medicine .

Properties

Molecular Formula

C9H17NO2

Molecular Weight

171.24 g/mol

IUPAC Name

2-oxa-9-azaspiro[4.5]decan-3-ylmethanol

InChI

InChI=1S/C9H17NO2/c11-5-8-4-9(7-12-8)2-1-3-10-6-9/h8,10-11H,1-7H2

InChI Key

SWZWGXDACVBSMB-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CC(OC2)CO)CNC1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.